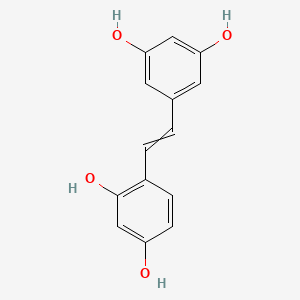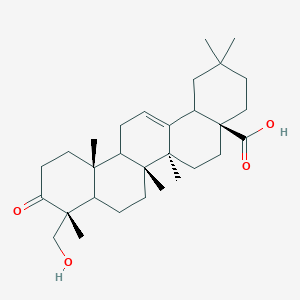
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid is a pentacyclic triterpenoid. This compound is characterized by its oleanane skeleton, which is a common structure in many natural products. It has been isolated from the stem bark of Kalopanax pictus and is known for its anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and substitution reactions to introduce the hydroxy and oxo groups at specific positions on the oleanane skeleton. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as the stem bark of Kalopanax pictus, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxy groups.
Substitution: Replacement of hydrogen atoms with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxy and oxo positions. These derivatives can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex natural products.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Wirkmechanismus
The mechanism of action of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) involves its interaction with specific molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also modulates various signaling pathways involved in cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid: Another pentacyclic triterpenoid with similar structural features and biological activities.
Oleanolic acid: A well-known triterpenoid with anti-inflammatory and hepatoprotective properties.
Ursolic acid: Similar to oleanolic acid, with additional anti-cancer and anti-microbial effects.
Uniqueness
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxy and oxo groups at specific positions on the oleanane skeleton differentiates it from other similar compounds and contributes to its unique pharmacological profile.
Eigenschaften
Molekularformel |
C30H46O4 |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20?,21?,22?,26-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
WCXZTKJFWJFMJG-NDVIREABSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)[C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)CO |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)
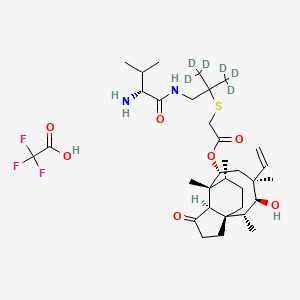
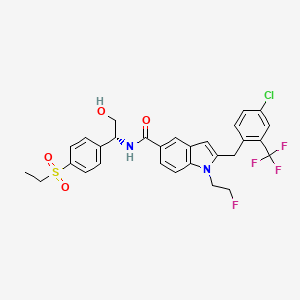
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)

![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
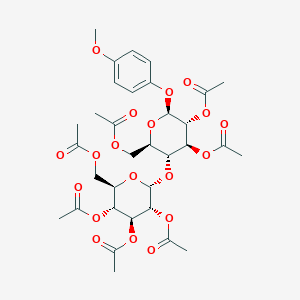
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
